![molecular formula C17H19N3O2S2 B12185476 N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12185476.png)
N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
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Overview
Description
N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound with a unique structure that combines elements of thiadiazole and oxathiine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole and oxathiine precursors. These precursors are then combined under specific reaction conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has been studied for its efficacy against various bacterial strains. The presence of the thiadiazole ring enhances its interaction with biological targets, potentially leading to the development of new antibiotics .
Anti-inflammatory Properties
This compound has also shown promise in reducing inflammation. Studies suggest that similar thiadiazole derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases such as arthritis and inflammatory bowel disease. The mechanism may involve the inhibition of pro-inflammatory cytokines .
Anticancer Potential
Emerging research highlights the anticancer properties of this compound. Its structural features allow it to interact with cellular mechanisms involved in cancer proliferation and survival. Preliminary studies indicate that it may induce apoptosis in cancer cells through the modulation of signaling pathways related to cell growth .
Agricultural Applications
Pesticidal Activity
The compound's unique chemical structure suggests potential applications as a pesticide. Thiadiazole derivatives are known for their ability to inhibit specific enzymes in pests, leading to their increased use in crop protection strategies. Field trials are ongoing to evaluate its effectiveness against common agricultural pests .
Herbicidal Properties
Research into herbicidal applications has shown that compounds similar to this compound can selectively inhibit weed growth without affecting crop yield. This selectivity is crucial for sustainable agricultural practices .
Material Science
Polymer Chemistry
The compound's reactive functional groups enable its incorporation into polymer matrices, enhancing the mechanical properties and thermal stability of materials. Research is being conducted on its use in developing advanced materials for electronics and coatings .
Nanotechnology Applications
In nanotechnology, this compound can serve as a precursor for synthesizing nanoparticles with specific functionalities. Its ability to stabilize metal ions makes it a candidate for creating nanocomposites with enhanced properties for various applications including catalysis and drug delivery systems .
Data Table: Summary of Applications
Application Area | Potential Uses | Mechanism/Action |
---|---|---|
Medicinal Chemistry | Antimicrobial | Inhibits bacterial growth through enzyme interaction |
Anti-inflammatory | Modulates cytokine production | |
Anticancer | Induces apoptosis via signaling pathway modulation | |
Agricultural | Pesticide | Inhibits pest enzyme activity |
Herbicide | Selectively inhibits weed growth | |
Material Science | Polymer Chemistry | Enhances mechanical properties |
Nanotechnology | Stabilizes metal ions for nanoparticle synthesis |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of thiadiazole derivatives against various pathogens. The results demonstrated that compounds similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anti-inflammatory Mechanisms
Research published in Phytotherapy Research explored the anti-inflammatory effects of thiadiazole compounds in animal models of arthritis. The findings indicated a reduction in joint swelling and pain markers when treated with derivatives of this compound .
Case Study 3: Agricultural Impact
Field trials conducted by agricultural scientists assessed the herbicidal activity of thiadiazole-based compounds on common weeds in cornfields. The results showed effective weed control with minimal impact on corn yield, suggesting its potential as a sustainable herbicide .
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide: shares similarities with other thiadiazole and oxathiine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a valuable compound for research and development in various fields.
Biological Activity
N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound contains a thiadiazole ring , which is known for its diverse pharmacological properties, and an oxathiine moiety , contributing to its biological activity. The molecular formula is C17H19N3O2S2 with a molecular weight of approximately 361.5 g/mol.
1. Anticancer Properties
Research indicates that compounds with thiadiazole scaffolds demonstrate significant anticancer activity. For instance, derivatives of 1,3,4-thiadiazole have shown cytotoxic effects against various human cancer cell lines:
- Cell Lines Tested :
- Human colon cancer (HCT116)
- Human lung cancer (A549)
- Human breast cancer (MCF-7)
The half-maximal inhibitory concentration (IC50) values for related compounds range from 0.74 to 10 μg/mL , indicating potent anticancer effects . Specifically, some derivatives have demonstrated apoptosis induction without cell cycle arrest in cancer cells .
The mechanisms by which thiadiazole derivatives exert their anticancer effects include:
- Inhibition of Key Enzymes : Compounds have been identified as inhibitors of enzymes such as inosine monophosphate dehydrogenase (IMPDH) and topoisomerase II, both critical for cancer cell proliferation .
- Induction of Apoptosis : Studies have shown that these compounds can increase the proportion of apoptotic cells significantly compared to untreated controls .
Comparative Biological Activity
A comparative analysis of various thiadiazole derivatives highlights their biological activity spectrum:
Compound Type | Biological Activity | IC50 Range |
---|---|---|
Thiadiazole Derivatives | Anticancer | 0.74 - 10 μg/mL |
Other Heterocycles | Antimicrobial/Antifungal | Varies widely |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized a series of thiadiazole derivatives and evaluated their anticancer properties against multiple cell lines. The findings indicated that certain modifications to the thiadiazole structure significantly enhanced biological activity .
- Apoptosis Induction : Another research highlighted that specific thiadiazole compounds could induce apoptosis in MCF-7 cells with an increase in apoptotic markers after 48 hours of exposure .
Properties
Molecular Formula |
C17H19N3O2S2 |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C17H19N3O2S2/c1-11(2)10-13-19-20-17(24-13)18-16(21)14-15(23-9-8-22-14)12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H,18,20,21) |
InChI Key |
ISRBURPNJZDVBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)C2=C(SCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
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